molecular formula C19H23FN2O4S B2722818 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034383-00-9

4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2722818
CAS No.: 2034383-00-9
M. Wt: 394.46
InChI Key: XLWJQCBHRNVPNZ-UHFFFAOYSA-N
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Description

4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmacologically relevant features, suggesting potential as a key intermediate or tool compound for investigating novel biological pathways. The presence of a fluorinated benzylsulfonyl group is a common motif in compounds designed to interact with enzymatic active sites, often enhancing metabolic stability and binding affinity . This structural element, combined with a piperidine scaffold , is frequently found in molecules that target central nervous system (CNS) receptors and various protein kinases, making it a candidate for research in neuropharmacology and oncology. Furthermore, the pyridin-2(1H)-one core is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and mimic nucleobases . This makes derivatives containing this group valuable for probing purine-binding enzyme families or for use in the synthesis of more complex nitrogen-rich heterocycles . Researchers may find this compound particularly useful for developing allosteric modulators for G protein-coupled receptors (GPCRs), a strategy that offers advantages in subtype selectivity and temporal control over receptor signaling compared to orthosteric ligands . As a research tool, it holds promise for high-throughput screening, structure-activity relationship (SAR) studies, and the synthesis of targeted chemical libraries for identifying new therapeutic leads.

Properties

IUPAC Name

4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-14-11-17(12-19(23)21(14)2)26-16-7-9-22(10-8-16)27(24,25)13-15-5-3-4-6-18(15)20/h3-6,11-12,16H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWJQCBHRNVPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , identified by its CAS number 1706057-01-3 , is a sulfonamide derivative featuring a piperidine core. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FNO5SC_{18}H_{20}FNO_{5}S, with a molecular weight of approximately 381.4 g/mol . The structure includes a sulfonyl group attached to a piperidine ring, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₂₀FNO₅S
Molecular Weight381.4 g/mol
CAS Number1706057-01-3

Antibacterial Activity

Research indicates that compounds with similar piperidine and sulfonamide structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing these moieties can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves enzyme inhibition or disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections .

Anticancer Activity

Similar compounds have demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The presence of the dimethylpyridinone moiety may contribute to this activity by interacting with cellular pathways involved in cancer progression .

Hypoglycemic Effects

Piperidine derivatives have also been associated with hypoglycemic effects, making them candidates for diabetes management. This activity is likely mediated through insulin modulation or enhancement of glucose uptake in peripheral tissues .

Case Studies

Several studies have synthesized related compounds to evaluate their biological activities:

  • Synthesis and Evaluation : A study synthesized a series of piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. Compounds showed promising results against Salmonella Typhi and Pseudomonas aeruginosa .
  • In Silico Studies : Computational studies have indicated that these compounds can effectively bind to target enzymes, suggesting potential for drug development .
  • Pharmacological Profiles : A comprehensive evaluation of related sulfonamide compounds highlighted their broad spectrum of activity against various pathogens and enzymes, reinforcing the therapeutic potential of the piperidine-sulfonamide framework .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several sulfonamide- and piperidine-containing derivatives reported in the literature. Below is a detailed comparison with key analogs:

Key Findings :

Urea-linked derivatives (e.g., 14d) exhibit lower yields compared to aniline or pyridinone analogs, possibly due to competing side reactions .

Impact of Fluorine Position :

  • The 2-fluorobenzylsulfonyl group in the target compound may enhance lipophilicity compared to 4-fluorophenylsulfonyl analogs, influencing membrane permeability and pharmacokinetics .
  • 13b (4-fluorophenylsulfonyl) shows distinct 1H-NMR shifts (δ 7.81–7.77 ppm for aromatic protons) due to electron-withdrawing effects of the para-fluorine .

Pyridinone vs. Urea/Aniline Cores: The 1,6-dimethylpyridin-2(1H)-one core in the target compound likely improves metabolic stability compared to urea-linked derivatives (e.g., 14d), which are prone to hydrolysis . Aniline derivatives (e.g., 13b) exhibit strong electron-donating effects, altering reactivity in downstream functionalization .

Q & A

Q. What synthetic methodologies are reported for synthesizing this compound and its analogs, and how can reaction yields be optimized?

Synthesis of structurally related pyridin-2(1H)-ones often involves multi-step reactions such as nucleophilic substitutions, sulfonylations, and coupling reactions. For example, piperidin-4-yl intermediates can be sulfonylated using 2-fluorobenzylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) . Yields vary significantly (e.g., 19–67% for analogs), influenced by solvent choice, temperature, and purification methods . Optimization strategies include:

  • Catalyst screening : Use of phase-transfer catalysts to enhance sulfonylation efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Chromatographic purification : Reverse-phase HPLC or flash chromatography to isolate high-purity products .

Table 1 : Representative yields for pyridin-2(1H)-one analogs

Compound ClassYield (%)Key StepReference
4-Trifluoromethylpyridin-2-ones19–67Nucleophilic substitution
Piperidin-4-yl derivatives23–36Sulfonylation

Q. How is structural characterization performed for this compound, and what spectroscopic data are critical for validation?

Full characterization requires 1H/13C/19F NMR , IR , and high-resolution mass spectrometry (HRMS) . Key features include:

  • NMR :
    • Piperidine protons : δ 2.5–3.5 ppm (multiplet for piperidin-4-yloxy group).
    • Fluorobenzyl signals : Aromatic protons (δ 7.0–7.5 ppm) and 19F NMR peak at ~-115 ppm .
  • IR : Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and pyridone carbonyl (C=O, ~1650 cm⁻¹) .
  • MS : Molecular ion [M+H]+ and fragmentation patterns consistent with sulfonyl-piperidine cleavage .

Q. What safety protocols are recommended for handling this compound during synthesis?

Critical safety measures include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for sulfonylation steps to mitigate inhalation risks (H315/H319 hazards) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal per local regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological activity and target interactions?

  • Density Functional Theory (DFT) : Calculate bond lengths/angles of the sulfonyl-piperidine moiety to assess conformational stability .
  • Molecular docking : Simulate binding to targets like GPCRs or kinases using software (e.g., AutoDock Vina). For example, the fluorobenzyl group may engage in hydrophobic interactions with receptor pockets .
  • ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity) and CYP450 inhibition risks .

Table 2 : Predicted physicochemical properties

ParameterValueRelevance to Bioactivity
logP~3.2Moderate blood-brain barrier penetration
Topological polar surface area90 ŲLow intestinal absorption

Q. What experimental designs are suitable for resolving contradictions in pharmacological data (e.g., variable IC50 values)?

Contradictions in activity data (e.g., analgesic efficacy in rodent models vs. lack of in vitro target engagement) can be addressed via:

  • Dose-response studies : Establish a clear concentration-effect relationship (use ≥6 concentrations).
  • Positive controls : Compare with known standards (e.g., morphine in thermal plate tests) .
  • Mechanistic assays : Pair in vivo models with ex vivo target-binding assays (e.g., radioligand displacement) .

Statistical analysis : GraphPad Prism 6 is recommended for nonlinear regression and ANOVA to assess significance (p<0.05) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound’s scaffold?

SAR strategies include:

  • Piperidine substitution : Replace the 2-fluorobenzyl group with bulkier aryl sulfonamides to enhance target affinity .
  • Pyridone ring modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to improve metabolic stability .
  • Bioisosteric replacement : Substitute the sulfonyl group with phosphonate or carbonyl to modulate solubility .

Table 3 : Analogs with improved activity

ModificationBiological EffectReference
4-Trifluoromethylpyridin-2-oneEnhanced analgesic ED50
Thienopyrimidin-4-oneIncreased kinase inhibition

Q. What chromatographic methods are validated for purity analysis of this compound?

  • Mobile phase : Methanol/buffer (65:35) at pH 4.6 (adjusted with glacial acetic acid) .
  • Column : C18 (5 µm, 250 × 4.6 mm) with UV detection at 254 nm.
  • System suitability : Retention time reproducibility (RSD <2%) and resolution ≥2.0 from impurities .

Q. How do metabolic stability assays inform the compound’s pharmacokinetic profile?

  • Liver microsome assays : Incubate with rat/human microsomes to measure half-life (t1/2).
  • Metabolite identification : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) .
  • CYP inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

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